2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one
Description
2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one is a piperazine-based compound featuring a 5-nitro-2-pyridyl substituent and a chloroacetyl group.
Properties
IUPAC Name |
2-chloro-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O3/c12-7-11(17)15-5-3-14(4-6-15)10-2-1-9(8-13-10)16(18)19/h1-2,8H,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYKHICAQJLAHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193530 | |
| Record name | 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219689-83-5 | |
| Record name | 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219689-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501193530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one typically involves the reaction of 2-chloroethanone with 4-(5-nitro-2-pyridyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or potassium carbonate in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one is C11H13ClN4O3, with a molecular weight of approximately 284.7 g/mol. The compound features a chloro group, a nitro-substituted pyridine, and a piperazine ring, which contribute to its chemical reactivity and biological activity.
Chemistry
In the field of organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for developing new compounds with tailored properties .
Biology
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit activity against certain bacterial strains.
- Anticancer Activity : Preliminary studies suggest that it can inhibit cancer cell proliferation through specific biochemical pathways .
Medicine
The compound is being investigated for its potential use in drug development, particularly targeting specific biological pathways relevant to disease mechanisms. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to therapeutic effects .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of derivatives of this compound on various cancer cell lines. The results showed significant inhibition of cell growth in vitro, suggesting potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another research project evaluated the antimicrobial properties of this compound against several bacterial strains. The findings indicated that certain modifications to the structure enhanced its efficacy, paving the way for new antibiotic formulations .
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in binding to specific targets, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The compound’s structural analogs differ primarily in the aromatic substituent attached to the piperazine ring. Key comparisons include:
Key Observations :
- Bioactivity : Compounds with nitro or sulfonyl groups (e.g., ) show enhanced solubility and metabolic stability, whereas phenyl or chlorophenyl analogs are often prioritized for CNS-targeting drugs due to improved blood-brain barrier penetration .
- Structural Characterization : NMR and LCMS data for the pyrimidin-2-ylphenyl analog ( ) highlight distinct spectroscopic signatures compared to the nitro-pyridyl derivative, aiding in differentiation during synthesis.
Pharmacological Potential
- Nitro-Pyridyl Derivative : The nitro group may confer antitubercular or antiparasitic activity, as seen in related nitro-aromatic drugs. However, nitro groups can also increase toxicity risks .
- Pyrimidinyl Analog : Demonstrated in with LCMS confirmation, this compound’s pyrimidine ring could enhance interactions with DNA or kinase targets.
Biological Activity
2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one is a synthetic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- Molecular Formula : C₁₁H₁₃ClN₄O₃
- Molecular Weight : 284.7 g/mol
- CAS Number : 219689-83-5
- IUPAC Name : 2-chloro-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone
The compound is characterized by the presence of a chloro substituent and a nitro group attached to a pyridine ring, which are crucial for its biological activity.
Synthesis
The synthesis typically involves the reaction of 2-chloroethanone with 4-(5-nitro-2-pyridyl)piperazine under controlled conditions, often using solvents like ethanol or methanol and bases such as sodium hydroxide to facilitate nucleophilic substitution. The process may include purification steps like recrystallization to enhance yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing piperazine rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, demonstrating potent antibacterial effects .
Anticancer Potential
Studies have explored the anticancer properties of piperazine derivatives. The mechanism often involves the interaction of the nitro group with cellular components, leading to apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis .
The biological activity of this compound can be attributed to its structural features:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular targets, leading to antimicrobial or anticancer effects.
- Piperazine Ring Interaction : The piperazine moiety may enhance binding to specific receptors or enzymes involved in disease pathways.
Study on Antibacterial Activity
In a study evaluating various piperazine derivatives, this compound was included among compounds tested for antibacterial efficacy. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
Anticancer Research
Another research effort focused on the anticancer potential of this compound. It was found to effectively inhibit the growth of several cancer cell lines through mechanisms involving oxidative stress and apoptosis induction. The study highlighted the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival .
Q & A
Q. Table 1: Example Synthetic Conditions from Literature
| Precursor | Solvent | Base | Yield (%) | Characterization Methods |
|---|---|---|---|---|
| 5-Nitro-2-pyridylpiperazine | DMF | K₂CO₃ | 72 | NMR, HRMS, X-ray |
| Chloroacetyl chloride | DCM | Et₃N | 65 | IR, HPLC, LC-MS |
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Discrepancies in bioactivity data may arise from differences in assay conditions, purity, or stereochemical factors. To address this:
- Standardize Assays : Use identical cell lines, incubation times, and controls. Validate purity via HPLC (>95%) and elemental analysis.
- Computational Modeling : Employ CoMFA (Comparative Molecular Field Analysis) or molecular docking to correlate structural features (e.g., nitro group orientation) with activity .
- Orthogonal Validation : Confirm binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ ~3.5 ppm for N–CH₂), pyridyl protons (δ ~8.5 ppm), and carbonyl (δ ~170 ppm in ¹³C NMR).
- IR Spectroscopy : Identify C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl distance: ~1.75 Å) using SHELXL refinement .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR | δ 8.5 (pyridyl H), 3.5 (piperazine CH₂) | |
| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| X-ray | Space group P2₁/c, Z = 4 |
Advanced: How can reaction yields be optimized during synthesis?
Methodological Answer:
- Solvent Screening : Test DMF (high polarity) vs. THF (moderate polarity) to enhance nucleophilicity.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2–4 hours while maintaining yield .
- Design of Experiments (DoE) : Vary stoichiometry (1:1 to 1:1.2 molar ratio of piperazine:chloroacetyl chloride) and temperature (25–80°C) to identify optimal conditions.
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Atmosphere : Use argon or nitrogen to avoid oxidation.
- Stability Monitoring : Conduct periodic ¹H NMR analysis (every 6 months) to detect decomposition (e.g., loss of nitro group or hydrolysis of the carbonyl) .
Advanced: How does the nitro group’s position (5-nitro-2-pyridyl) influence electronic properties?
Methodological Answer:
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group at the 5-position creates a strong electron-withdrawing effect, reducing the pyridyl ring’s basicity.
- Experimental Validation : Compare pKa values via potentiometric titration with analogs lacking the nitro group .
Basic: How is purity assessed for this compound?
Methodological Answer:
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Retention time ~8.2 min.
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 48.3%, H: 3.8%, N: 18.8%) .
Advanced: What strategies mitigate toxicity in cell-based assays?
Methodological Answer:
- Dose-Response Curves : Determine IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Prodrug Modification : Introduce a hydrolyzable ester group to reduce acute cytotoxicity while maintaining target engagement .
Basic: What are common byproducts during synthesis?
Methodological Answer:
- Di-substituted Piperazine : Due to excess chloroacetyl chloride. Detect via LC-MS (m/z = [M+H]⁺ 420.1).
- Nitro Group Reduction : Occurs under acidic conditions. Confirm via loss of IR NO₂ peaks .
Advanced: How is the compound utilized in PROTAC development?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
